ST91 vs Clonidine: Receptor Subtype Selectivity for Spinal Analgesia
ST91 exhibits a distinct receptor subtype selectivity compared to clonidine. In a postincisional pain model, the analgesic effect of ST91 was solely blocked by ARC239 (a non-α2A-preferring antagonist), whereas the effect of clonidine was blocked by both ARC239 and BRL44408 (an α2A-preferring antagonist). This indicates that ST91 relies exclusively on non-α2A adrenoceptors for its analgesic action, unlike clonidine which requires both α2A and non-α2A subtypes [1].
| Evidence Dimension | Receptor subtype dependence for antinociception |
|---|---|
| Target Compound Data | Effect abolished by ARC239 (non-α2A antagonist); unaffected by BRL44408 (α2A antagonist) or cholinergic antagonists. |
| Comparator Or Baseline | Clonidine: Effect blocked by both BRL44408 (α2A antagonist) and ARC239 (non-α2A antagonist); also blocked by atropine and mecamylamine (cholinergic antagonists). |
| Quantified Difference | ST91 shows exclusive non-α2A receptor dependence; clonidine shows mixed α2A/non-α2A and cholinergic dependence. |
| Conditions | Rat postincisional pain model; intrathecal administration; mechanical withdrawal threshold. |
Why This Matters
This selectivity difference is critical for researchers aiming to isolate non-α2A adrenoceptor function in spinal analgesia studies without confounding α2A or cholinergic involvement.
- [1] Duflo F, et al. Spinal adrenergic and cholinergic receptor interactions activated by clonidine in postincisional pain. Anesthesiology. 2003;98(5):1237-42. View Source
